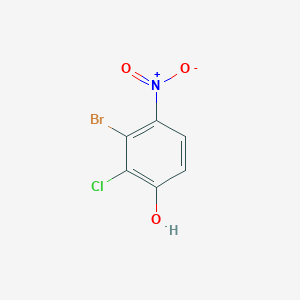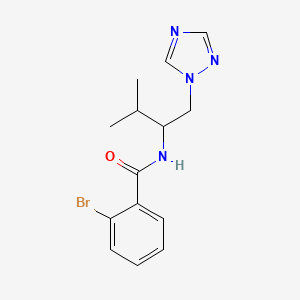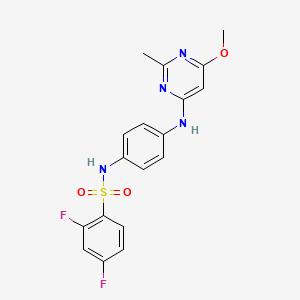![molecular formula C21H18N6OS B2924692 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 941906-04-3](/img/structure/B2924692.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 3,4-dihydroquinolin-1(2H)-yl moiety, a phenyl group, and a 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl moiety. These moieties are common in many pharmaceutical compounds due to their diverse pharmacological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the 3,4-dihydroquinolin-1(2H)-yl moiety with the 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl moiety, possibly through a thioether linkage .Molecular Structure Analysis
The molecular structure of this compound would be characterized by spectroscopic analyses (IR, NMR, and EI-MS) as part of the synthesis process .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 3,4-dihydroquinolin-1(2H)-yl, phenyl, and 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl moieties. Each of these groups has distinct reactivity patterns that could be exploited in further chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, stability, and lipophilicity, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Diastereoselective Synthesis of Functionalized Azepino[1,2‐b]isoquinolines : A study outlined the synthesis of 1,3-disubstituted tetrahydro-oxazolo-isoquinolinones from phenylalanine using Katritzky’s benzotriazole method, highlighting techniques relevant for the synthesis of complex heterocycles which could be applicable to compounds like the one (Koepler et al., 2004).
Non-cyanide Synthesis of Isoquinoline Derivatives : Demonstrated a one-pot synthesis approach for isoquinoline derivatives, providing insights into non-cyanide methods that might be applicable for synthesizing compounds with similar structural complexity (Kopchuk et al., 2017).
Antituberculosis and Cytotoxicity Studies of Quinoline Derivatives : A series of heteroarylthioquinoline derivatives were synthesized and screened for in vitro antituberculosis activity and cytotoxicity, indicating the potential of structurally similar compounds for therapeutic applications (Chitra et al., 2011).
Potential Biological Activities
Antioxidant and Anticancer Activity of Novel Derivatives : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated significant antioxidant and anticancer activities, suggesting that compounds with similar functional groups may also possess bioactive properties (Tumosienė et al., 2020).
Synthesis of Functionalized Dihydropyrimidinones and Polyhydroquinolines : This study on the synthesis of functionalized dihydropyrimidinones and polyhydroquinolines using molybdenum(VI) dichloride dioxide highlights a method that could be relevant for constructing compounds with intricate structures and potential biological activities (Guggilapu et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6OS/c28-18(26-12-6-8-15-7-4-5-11-17(15)26)13-29-21-19-20(22-14-23-21)27(25-24-19)16-9-2-1-3-10-16/h1-5,7,9-11,14H,6,8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWBWFCVAQZELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

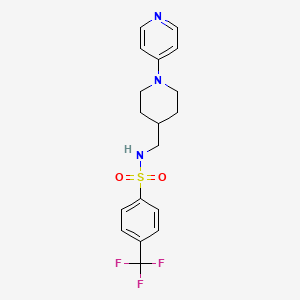
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B2924610.png)
![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2924611.png)
![2-[(Diethylamino)methyl]aniline](/img/structure/B2924613.png)

![2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide](/img/structure/B2924617.png)
![6-chloro-N-[4-(4H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2924618.png)
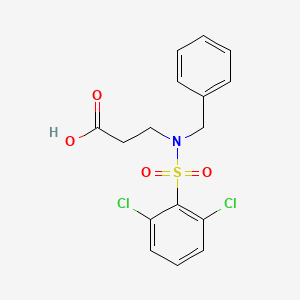
![2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2924626.png)

